Cas no 1016260-22-2 (1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)-)

1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)- structure
1016260-22-2 structure
Nome del prodotto:1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)-
Numero CAS:1016260-22-2
MF:C30H44O4
MW:468.66800
CID:97957
PubChem ID:24850148

1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)-
    • (2Z,6Z)-6-[(3aS,6S,7S,9bS)-6-(2-Carboxyethyl)-7-isopropenyl-3a,6, 9b-trimethyl-1,2,3a,4,6,7,8,9,9a,9b-decahydro-3H-cyclopenta[a]nap hthalen-3-ylidene]-2-methyl-2-heptenoic acid
    • 1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,...
    • 1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trime
    • Kadsuracoccinic acid A
    • 2',3'-dideoxy-[5']cytidylic acid
    • 3,4-seco-lanosta-4(28),9(11),17(20),17(Z),24(Z)-tetraene-3,26-dioic acid
    • 5'-CMP
    • 5'-CYTIDINE MONOPHOSPHATE
    • 5'-CYTIDYLIC ACID
    • 5'-CYTIDYLIC ACID MONOHYDRATE
    • C-5-P
    • CMP MONOHYDRATE
    • K-2',3'-dideoxy-cytidine monophosphate
    • [ "" ]
    • (Z,6Z)-6-[(3aS,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene]-2-methylhept-2-enoic acid
    • CS-0062920
    • 1016260-22-2
    • CHEMBL515069
    • HY-113818
    • AKOS040761934
    • (+)-Kadsuracoccinic acid A
    • DA-64690
    • KADSURACOCCINate a
    • (Z,6Z)-6-((3aS,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta(a)naphthalen-3-ylidene)-2-methylhept-2-enoic acid
    • Inchi: InChI=1S/C30H44O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,22,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10+,23-20-
    • Chiave InChI: QOIBKZDJHBYYMX-JAIMPRJSSA-N
    • Sorrisi: OC(CCC1(C2=CCC3(C)/C(=C(/C)\CC/C=C(\C)/C(O)=O)/CCC3(C)C2CCC1C(C)=C)C)=O

Proprietà calcolate

  • Massa esatta: 468.32400
  • Massa monoisotopica: 468.324
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 8
  • Complessità: 966
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7.3
  • Superficie polare topologica: 74.6A^2

Proprietà sperimentali

  • Colore/forma: Cryst.
  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 622.6±55.0 °C at 760 mmHg
  • Punto di infiammabilità: 344.3±28.0 °C
  • PSA: 74.60000
  • LogP: 7.72390
  • Pressione di vapore: 0.0±3.9 mmHg at 25°C

1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)- Informazioni sulla sicurezza

1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN4364-1mg
Kadsuracoccinic acid A
1016260-22-2
1mg
¥ 1520 2024-07-20
TargetMol Chemicals
TN4364-1 mg
Kadsuracoccinic acid A
1016260-22-2 98%
1mg
¥ 1,520 2023-07-11
A2B Chem LLC
AE17518-5mg
Kadsuracoccinic acid A
1016260-22-2 98% by HPLC
5mg
$775.00 2024-04-20
A2B Chem LLC
AE17518-500mg
Kadsuracoccinic acid A
1016260-22-2 98% by HPLC
500mg
$25177.00 2024-04-20
TargetMol Chemicals
TN4364-1 mL * 10 mM (in DMSO)
Kadsuracoccinic acid A
1016260-22-2 98%
1 mL * 10 mM (in DMSO)
¥ 3610 2023-09-15
A2B Chem LLC
AE17518-10mg
Kadsuracoccinic acid A
1016260-22-2 98% by HPLC
10mg
$1286.00 2024-04-20
A2B Chem LLC
AE17518-25mg
Kadsuracoccinic acid A
1016260-22-2 98% by HPLC
25mg
$2678.00 2024-04-20
TargetMol Chemicals
TN4364-1 ml * 10 mm
Kadsuracoccinic acid A
1016260-22-2
1 ml * 10 mm
¥ 3610 2024-07-20
A2B Chem LLC
AE17518-50mg
Kadsuracoccinic acid A
1016260-22-2 98% by HPLC
50mg
$4537.00 2024-04-20
A2B Chem LLC
AE17518-100mg
Kadsuracoccinic acid A
1016260-22-2 98% by HPLC
100mg
$7823.00 2024-04-20

1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)- Letteratura correlata

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